REACTION_SMILES
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[CH:1](=[CH:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[C:9]([OH:10])=[O:11].[Na+:13].[OH-:12].[OH2:14]>>[CH:1](=[CH:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[C:9](=[O:10])[O-:11].[Na+:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C([O-])C=Cc1ccccc1
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Name
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Type
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product
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Smiles
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[Na+]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |